PD168393: A Technical Guide to its Mechanism of Action on EGFR
PD168393: A Technical Guide to its Mechanism of Action on EGFR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of PD168393, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this compound for research and development applications.
Core Mechanism of Action: Irreversible Inhibition and Conformation Stabilization
PD168393 is a 4-anilinoquinazoline derivative that functions as a selective, cell-permeable, and irreversible inhibitor of the EGFR tyrosine kinase.[1][2] Its primary mechanism involves a targeted covalent modification within the ATP-binding pocket of the EGFR kinase domain.
1.1 Covalent Binding to Cysteine 773
The defining feature of PD168393's action is its ability to form a covalent bond with a specific cysteine residue, Cys-773, located in the ATP-binding site of EGFR.[1][3] This reaction is facilitated by the acrylamide moiety on the PD168393 molecule, which acts as a Michael acceptor for the nucleophilic thiol group of the cysteine.[4] Mass spectrometry analysis has confirmed a 1:1 binding stoichiometry and pinpointed Cys-773 as the exclusive site of modification.[3] This covalent and irreversible binding permanently inactivates the kinase activity of the receptor.[1][2]
1.2 Stabilization of the Active Kinase Conformation
Unlike some kinase inhibitors that stabilize an inactive conformation, PD168393, along with inhibitors like gefitinib and erlotinib, binds to and stabilizes the EGFR kinase domain in its active conformation.[5][6] A significant and somewhat counterintuitive consequence of this is the promotion of ligand-independent receptor dimerization.[5][6] Even without the binding of a natural ligand like EGF, treatment with PD168393 induces the formation of EGFR dimers.[6] However, this dimerization is non-productive; despite the kinase domain being in an "active" state, the irreversible blockade of the ATP-binding site prevents autophosphorylation and downstream signal transduction.[6]
Quantitative Biological Activity
The potency of PD168393 has been characterized across various cellular contexts. The compound exhibits high potency against EGFR and related ErbB family members while showing selectivity over other kinase families.
| Target / Assay | IC50 / Measurement | Cell Line / System | Source |
| EGFR Kinase | 0.70 nM | In vitro | [1][2] |
| Heregulin-induced Phosphorylation | 5.7 nM | MDA-MB-453 cells | [1] |
| EGF-mediated Phosphorylation | 1-6 nM | HS-27 fibroblasts | [1] |
| Her2-induced Phosphorylation | ~100 nM | 3T3-Her2 cells | [1] |
| EGFR Del3, T790M Mutant | < 0.5 µM (GI50) | Mouse BA/F3 cells | [2] |
| Tumor Growth Inhibition | 115% | A431 xenograft | [1] |
| Selectivity | Inactive | Insulin, PDGF, FGFR, PKC | In vitro |
Effects on Downstream Signaling Pathways
Ligand binding to EGFR typically triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT cascades.[7][8][9]
PD168393 effectively decouples the receptor from these pathways. By irreversibly occupying the ATP-binding site, it completely suppresses EGF-dependent autophosphorylation.[1] This inhibition persists even after the compound is removed from the medium, highlighting the permanent nature of the inactivation.[1] Consequently, the phosphorylation and activation of key downstream signaling nodes, including PLCγ1, Stat1, and Dok1, are blocked.[1]
Experimental Protocols
This section provides methodologies for key experiments used to characterize the activity of EGFR inhibitors like PD168393.
EGFR Kinase Assay (Luminescent)
This protocol measures the enzymatic activity of EGFR and the inhibitory potential of PD168393 by quantifying ADP production. The protocol is adapted from the ADP-Glo™ Kinase Assay.[9][10]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
PD168393 (10 mM stock in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of PD168393 in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of diluted PD168393 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme (e.g., 4 ng/µL) to each well.
-
To initiate the reaction, add 2 µL of a substrate/ATP mix (e.g., 250 µg/mL Poly(Glu,Tyr), 25 µM ATP). Final volume: 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Measurement: Record luminescence using a plate reader. Calculate IC50 values from the dose-response curve.
Western Blot for EGFR Phosphorylation
This protocol determines the effect of PD168393 on EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other high-EGFR expressing line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
PD168393
-
EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours before treatment.
-
Compound Treatment: Pre-treat cells with desired concentrations of PD168393 (e.g., 0-100 nM) or vehicle for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Collect lysates and clarify by centrifugation.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize bands using a chemiluminescence imaging system. Analyze band intensity to quantify changes in phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. timothyspringer.org [timothyspringer.org]
- 7. researchgate.net [researchgate.net]
- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com.cn [promega.com.cn]
